
Methyl 3-amino-7-bromobenzofuran-2-carboxylate
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Overview
Description
Methyl 3-amino-7-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 270.08 g/mol . This compound is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-7-bromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by amination and esterification reactions. The specific synthetic route may vary, but a common approach includes:
Bromination: Benzofuran is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position.
Amination: The brominated intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 3-position.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thiols, amines, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted benzofuran derivatives with new functional groups.
Scientific Research Applications
Biological Activities
Methyl 3-amino-7-bromobenzofuran-2-carboxylate exhibits several promising biological activities, which can be categorized as follows:
Antitumor Activity
Research indicates that compounds with similar structures may exhibit significant antitumor properties. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit enzymes involved in tumor growth, suggesting its potential as a lead compound in cancer therapy.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Antimicrobial Properties
This compound has been evaluated for its antibacterial effects against various pathogens:
- Efficacy Against Bacterial Strains : It has demonstrated activity against strains such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Studies
Several studies have highlighted the effectiveness of this compound in different applications:
- Anticancer Research :
- Antimicrobial Evaluation :
Data Tables
The following tables summarize key findings related to this compound's biological activities and synthesis methods.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antitumor | Inhibition of tumor growth enzymes | |
Antibacterial | Efficacy against bacterial strains | |
Acetylcholinesterase Inhibition | Potential neuroprotective effects |
Table 2: Synthesis Methods Overview
Step | Description | Key Reagents |
---|---|---|
Bromination | Introduction of bromine at the 7-position | Bromine, solvent |
Esterification | Conversion to methyl ester | Methanol, acid catalyst |
Amination | Addition of amino group | Amines, nucleophiles |
Mechanism of Action
The mechanism of action of Methyl 3-amino-7-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine functional groups play a crucial role in its biological activity by facilitating binding to target proteins, enzymes, or receptors. The compound may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-7-chlorobenzofuran-2-carboxylate
- Methyl 3-amino-7-iodobenzofuran-2-carboxylate
- Methyl 3-amino-7-fluorobenzofuran-2-carboxylate
Uniqueness
Methyl 3-amino-7-bromobenzofuran-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, iodo, and fluoro analogs .
Biological Activity
Methyl 3-amino-7-bromobenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a benzofuran ring system with an amino group at the 3-position and a bromine atom at the 7-position. The carboxylate functional group enhances its reactivity and biological profile. The molecular formula is C_12H_10BrN_O_3, with a molecular weight of approximately 296.12 g/mol.
Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar compounds were effective against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 32 | Antibacterial |
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate | 16 | Antibacterial |
3-Amino-7-bromobenzofuran-2-carboxylic acid | 8 | Antimycobacterial |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, certain derivatives exhibited IC50 values indicating potent anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 15 |
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate | MCF-7 | 10 |
3-Amino-7-bromobenzofuran-2-carboxylic acid | A549 | 20 |
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell proliferation or bacterial growth. The presence of the amino and carboxylate groups likely enhances its binding affinity to these targets, facilitating its pharmacological effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Cytotoxicity in Cancer Cells : In vitro studies showed that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects. The study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to cell death .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
methyl 3-amino-7-bromo-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3 |
InChI Key |
WUUGUMKEIFCKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)N |
Origin of Product |
United States |
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